O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C21H35NO5Si and a molecular weight of 409.59 g/mol . This compound is typically stored at -20°C and is soluble in ethyl acetate and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester involves multiple steps. One common method includes the protection of the hydroxyl group of L-tyrosine using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The amino group is then protected using t-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. Finally, the esterification of the carboxyl group is achieved using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl group using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the desilylated compound.
Scientific Research Applications
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the synthesis of complex organic molecules for pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the protection of functional groups in amino acids and peptides. The tert-butyldimethylsilyl group protects the hydroxyl group, while the t-butoxycarbonyl group protects the amino group. This allows for selective reactions to occur at other functional groups without interference .
Comparison with Similar Compounds
Similar Compounds
- O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester
- O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Et Ester
Uniqueness
O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester is unique due to its dual protection of both the hydroxyl and amino groups, making it highly useful in peptide synthesis. Its methyl ester form also provides additional stability compared to other ester forms.
Properties
IUPAC Name |
methyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCFNMSRLHZYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.